molecular formula C6H8N6 B12892326 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine

1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine

Cat. No.: B12892326
M. Wt: 164.17 g/mol
InChI Key: HAYTYFLWKAUKSV-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that combines the structural features of both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole moieties in a single molecule can enhance its pharmacological properties, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine stands out due to the combination of imidazole and pyrazole rings, which can enhance its pharmacological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)pyrazole-3,4-diamine

InChI

InChI=1S/C6H8N6/c7-4-3-11-12(5(4)8)6-9-1-2-10-6/h1-3H,7-8H2,(H,9,10)

InChI Key

HAYTYFLWKAUKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)N2C(=C(C=N2)N)N

Origin of Product

United States

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